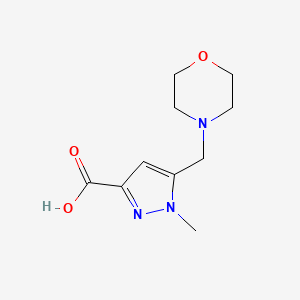
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid
Descripción general
Descripción
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a pyrazole derivative that has been studied for its ability to inhibit enzymes involved in various biological processes, making it useful in biochemical and physiological studies.
Mecanismo De Acción
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid is believed to inhibit enzyme activity by binding to the active site of the enzyme or by interacting with other components of the enzyme's catalytic cycle. It has been shown to inhibit xanthine oxidase activity by binding to the enzyme's molybdenum cofactor, and to inhibit nitric oxide synthase activity by interacting with the enzyme's heme group.
Efectos Bioquímicos Y Fisiológicos
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including reducing the production of reactive oxygen species, reducing the production of nitric oxide, and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively inhibit enzyme activity and its potential neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential as a tool for studying enzyme activity in biological systems. Additionally, further research is needed to fully understand the potential toxicity of 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid and its effects on human health.
Métodos De Síntesis
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3-oxo-1,2,4-triazole-5-carboxylic acid, or the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3,5-dinitropyrazole followed by reduction with tin(II) chloride.
Aplicaciones Científicas De Investigación
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including enzymology, pharmacology, and biochemistry. It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species, and nitric oxide synthase, which is involved in the production of nitric oxide.
Propiedades
IUPAC Name |
1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLACIEQFPTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178220 | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid | |
CAS RN |
1198439-06-3 | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198439-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



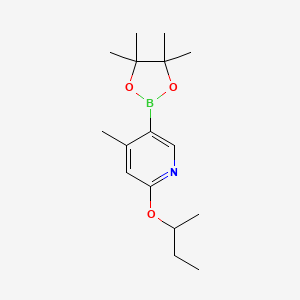

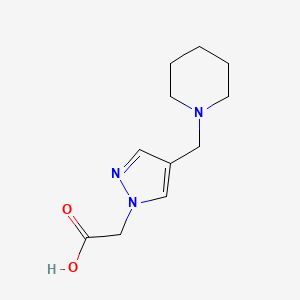
![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)
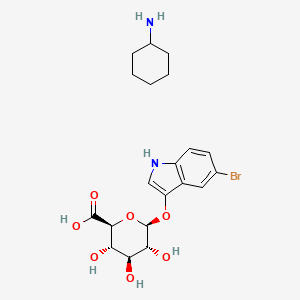
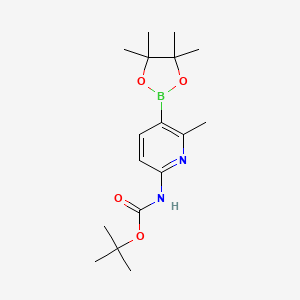


![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)



